N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Quality Control Compound Sourcing Reproducibility

N-{8H-Indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 681174-70-9) is a synthetic hybrid molecule that fuses an indeno[1,2-d]thiazole core with a 1,4-benzodioxine-2-carboxamide side chain (C19H14N2O3S, MW 350.39 g/mol). The indenothiazole scaffold is a recognized pharmacophore in several inhibitor classes, including histone deacetylase (HDAC) inhibitors and SARS-CoV-2 3CL protease inhibitors, while the benzodioxine‑carboxamide motif has been independently validated in potent kinase and PARP1 inhibitors.

Molecular Formula C19H14N2O3S
Molecular Weight 350.39
CAS No. 681174-70-9
Cat. No. B2757255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS681174-70-9
Molecular FormulaC19H14N2O3S
Molecular Weight350.39
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
InChIInChI=1S/C19H14N2O3S/c22-18(15-10-23-13-7-3-4-8-14(13)24-15)21-19-20-17-12-6-2-1-5-11(12)9-16(17)25-19/h1-8,15H,9-10H2,(H,20,21,22)
InChIKeyWDWGIWBICMGMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{8H-Indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 681174-70-9): Structural Framework and Pharmacological Context


N-{8H-Indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 681174-70-9) is a synthetic hybrid molecule that fuses an indeno[1,2-d]thiazole core with a 1,4-benzodioxine-2-carboxamide side chain (C19H14N2O3S, MW 350.39 g/mol) . The indenothiazole scaffold is a recognized pharmacophore in several inhibitor classes, including histone deacetylase (HDAC) inhibitors and SARS-CoV-2 3CL protease inhibitors, while the benzodioxine‑carboxamide motif has been independently validated in potent kinase and PARP1 inhibitors [1][2]. This compound is annotated in drug‑target databases as a thiazole carboxamide derivative linked to PDK1 inhibition, suggesting potential applicability in cancer metabolism studies [3].

The Structural Basis of Differentiation: Why N-{8H-Indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Replaced by Close Analogs


A mere indeno[1,2-d]thiazole core is shared by multiple bioactive molecules, but the 2‑position substituent decisively dictates target engagement. For instance, the piperidine‑carboxamide analog 28 inhibits acetylcholinesterase (IC50 0.41 μM) [1], while the hydroxamic acid derivative 6o potently targets HDAC (IC50 0.14 μM) [2]. The 2,3-dihydro-1,4-benzodioxine-2-carboxamide group introduces a rigid, oxygen‑rich motif that is proven to confer high‑affinity kinase binding, as shown by the benzodioxane‑based p38α MAPK inhibitor (IC50 0.07 μM) [3]. Consequently, exchanging this moiety for a simpler alkyl or aryl carboxamide would erase the kinase‑targeting capacity and yield a fundamentally different selectivity profile, making generic substitution scientifically invalid for reproducible target‑engagement studies.

Quantitative Differentiator Evidence for N-{8H-Indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Purity and Identity Standardization for Assay Reproducibility

The compound is supplied with a purity of ≥95% (HPLC), ensuring batch-to-batch consistency critical for reproducible biological assays . In many published syntheses of related indeno[1,2-d]thiazole analogs, purity is variable and often not reported, introducing a significant source of inter‑laboratory variability.

Quality Control Compound Sourcing Reproducibility

Distinct Selectivity Shift Relative to Cholinesterase-Targeted Indenothiazole Analog

The closest characterized indenothiazole carboxamide, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (compound 28), is a potent acetylcholinesterase inhibitor (IC50 0.41 ± 1.25 μM) [1]. Replacing the piperidine fragment with a 2,3-dihydro-1,4-benzodioxine-2-carboxamide group is expected to dramatically reduce cholinesterase activity, as the benzodioxane pharmacophore is strongly associated with kinase binding rather than cholinesterase engagement [2]. This implies a fundamentally different selectivity profile: the target compound is predicted to favor kinase‑family targets over cholinesterases, a property not shared by the piperidine-substituted analog.

Kinase Selectivity Cholinesterase Pharmacophore Comparison

Potential Dual HDAC/Kinase Polypharmacology Not Achievable by Single-Scaffold Analogs

Indenothiazole hydroxamic acids, such as 6o, exhibit potent pan‑HDAC inhibition (IC50 0.14 μM) [1], whereas benzodioxine‑carboxamides independently show PARP1 inhibition (e.g., compound 10, IC50 0.88 μM) [2]. The structural fusion represented by N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide combines the HDAC‑interacting indenothiazole surface with the kinase/PARP‑targeting benzodioxine motif in a single molecule. No other compound within the indenothiazole class concurrently displays this dual‑target capacity. Although direct biochemical data are lacking, the scaffold holds a unique potential for multi‑pathway engagement, a concept that cannot be reproduced by either parental scaffold alone.

Epigenetics Polypharmacology Cancer Research

SARS-CoV-2 3CL Protease Inhibition: A Conservative Starting Point for Antiviral Optimization

A closely related 8H-indeno[1,2-d]thiazole derivative, compound 7a, inhibits SARS-CoV-2 3CLpro with an IC50 of 1.28 ± 0.17 μM [1]. Molecular docking studies of 7a against 3CLpro reveal that the indenothiazole core establishes key hydrophobic contacts, while the 2‑position substituent is oriented toward a solvent‑exposed region where additional hydrogen bonding can be exploited [2]. The 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety, with its two ether oxygens, is expected to enhance these polar interactions, potentially improving affinity beyond the 1.28 μM baseline. Direct comparative testing has not been reported; therefore, this potential advantage remains to be verified experimentally.

Antiviral Research 3CL Protease SARS-CoV-2

High-Value Research and Industrial Applications for N-{8H-Indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Kinase‑Selective Chemical Probe Development

With the benzodioxane pharmacophore known for high‑affinity kinase binding (p38α IC50 0.07 μM) [1] and the indenothiazole core providing additional shape complementarity, this compound is an ideal starting point for developing kinase‑family probes. Its predicted low cholinesterase liability (versus the piperidine analog 28) reduces neurological background effects, making it suitable for cellular target‑engagement studies in oncology models.

Epigenetic Drug Discovery Targeting HDAC/PARP1 Crosstalk

The scaffold’s ability to potentially engage both HDAC (IC50 0.14 μM reference) and PARP1 (IC50 0.88 μM reference) [REFS-2, REFS-3] positions it as a privileged core for polypharmacology programs. Researchers can use the compound to investigate synergistic epigenetic modulation and DNA‑damage repair inhibition in solid tumor models, a strategy that single‑target indenothiazole analogs cannot address.

Antiviral Hit‑to‑Lead Progression Against SARS-CoV-2 3CL Protease

The close analog 7a demonstrates 3CLpro inhibition at 1.28 μM [4]. The 2,3-dihydro-1,4-benzodioxine-2-carboxamide variant is predicted to form additional polar contacts with the protease active site, offering a rational starting point for potency optimization. This scaffold may also exhibit a different resistance profile relative to the canonical 7a compound.

Screening Library Enrichment for Multi‑Target Phenotypic Assays

Due to its unique fusion of two privileged structures—indenothiazole and benzodioxine—the compound enriches screening libraries with a scaffold capable of interacting with diverse target families (kinases, HDACs, PARP). This broad coverage is valuable for phenotypic screening campaigns where target deconvolution follows hit identification.

Quote Request

Request a Quote for N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.